molecular formula C8H7FO3 B037563 3-Fluorophenylglyoxal hydrate CAS No. 121247-01-6

3-Fluorophenylglyoxal hydrate

Cat. No. B037563
M. Wt: 170.14 g/mol
InChI Key: VGFHAWFFIQFSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 3-Fluorophenylglyoxal hydrate involves various chemical strategies, including living cationic polymerization and multicomponent reactions. For example, Perce and Oda (1995) detailed the synthesis and living cationic polymerization of 3-fluoro derivatives used in the engineering of liquid crystalline polymers (Perce & Oda, 1995). Zhu et al. (2017) developed a simple one-pot synthesis method for aminomaleimides, showcasing the versatility of fluoroaromatic compounds in synthesizing fluorescent materials (Zhu et al., 2017).

Molecular Structure Analysis

The molecular structure and vibrational properties of compounds similar to 3-Fluorophenylglyoxal hydrate have been extensively studied. Mary et al. (2015) investigated the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a closely related compound, providing insights into its stability and reactivity (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-Fluorophenylglyoxal hydrate derivatives are diverse, including electropolymerization and hydration reactions. Topal et al. (2021) described the electropolymerization of fluoroaromatic monomers, revealing the influence of molecular structure on the polymer's electronic and physical properties (Topal et al., 2021).

Physical Properties Analysis

The physical properties, such as thermal and optical behavior, of compounds related to 3-Fluorophenylglyoxal hydrate, are crucial for their application in materials science. The studies by Perce and Oda (1995) and others have shown that fluorination affects the mesophase behavior and thermal properties of liquid crystalline polymers, indicating the role of fluorine atoms in modifying material properties (Perce & Oda, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Fluorophenylglyoxal hydrate and its derivatives have been explored through various studies. The work by Mary et al. (2015) and others highlights the molecule's stability arising from hyper-conjugative interactions and charge delocalization, which are pivotal in understanding its reactivity and applications (Mary et al., 2015).

Scientific Research Applications

  • Pharmacological Applications : 3-fluorophenmetrazine (3-FPM), a phenylmorpholine, has potential treatment options for obesity and drug dependence. Its synthesis and characterization help in differentiating it from its ortho- and para-substituted isomers, aiding in forensic and clinical applications (McLaughlin et al., 2017).

  • Biochemical Research : Phenylglyoxal, a related compound, is used as a fluorogenic reagent for the selective and sensitive detection of tryptophan. This method has detection limits of 20 and 34 pmol ml1 in dilute hydrochloric acid and phosphoric acid, respectively, indicating its utility in biochemical assays (Kojima et al., 1991).

  • Chemical Analysis and Sensing : A novel method utilizing organoboron compounds for fluoride ion complexation and sensing has been developed. This has potential benefits for dental health and in preventing skeletal fluorosis (Wade et al., 2010).

  • Dye and Pigment Industry : The colorant 3-(4-fluorophenylhydrazone)pentane-2,4-dione, with its stable hydrazone structure and high reactivity, maintains the same structure in both DMSO solution and the solid state, indicating its potential in dye formulations (Maharramov et al., 2010).

  • Fluoromethylation in Pharmaceuticals and Agrochemicals : Photoredox catalysis is a promising strategy for the efficient and selective fluoromethylation of carbon-carbon multiple bonds, which has potential applications in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

  • Environmental Monitoring and Analysis : A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for effectively detecting 3-FPM in serum, urine, and oral fluid. This demonstrates its application in forensic and environmental analysis (Grumann et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFHAWFFIQFSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382547
Record name 3-Fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylglyoxal hydrate

CAS RN

121247-01-6
Record name 3-Fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorophenylglyoxal hydrate
Reactant of Route 2
Reactant of Route 2
3-Fluorophenylglyoxal hydrate
Reactant of Route 3
3-Fluorophenylglyoxal hydrate
Reactant of Route 4
3-Fluorophenylglyoxal hydrate
Reactant of Route 5
3-Fluorophenylglyoxal hydrate
Reactant of Route 6
3-Fluorophenylglyoxal hydrate

Citations

For This Compound
1
Citations
B Żołnowska, J Sławiński, A Pogorzelska, K Szafrański… - Molecules, 2016 - mdpi.com
… Starting from 19 (0.385 g) and 3-fluorophenylglyoxal hydrate (0.170 g) after stirring for 33 h, the crude 27 (0.431 g) was obtained. The crude 27 was crystallized twice from EtOH and the …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.